2-Bromocyclododecanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromocyclododecanone involves several innovative approaches. One method described the synthesis of 2-oxabicyclo[4.10.0]hexadec-1(6)-ene from cyclododecanone, highlighting a convenient method through phase-transfer catalyzed alkylation followed by elimination processes (Zakharkin & Churilova, 1994). Another study presented the synthesis of bifunctional C12-acyclic compounds from cyclododecanone, emphasizing the conversion to useful intermediates including bromo acid and bromo aldehyde derivatives (Bidd et al., 1983).
Molecular Structure Analysis
The molecular structure of derivatives of 2-Bromocyclododecanone has been elucidated in several studies. For instance, the crystal and molecular structure of a related brominated compound was determined, providing valuable information on stereochemistry and molecular orientation (Dunphy & Lynton, 1971).
Chemical Reactions and Properties
Research on the chemical reactivity of 2-Bromocyclododecanone derivatives has revealed regiospecific bromination and conversion reactions. One study demonstrated the regiospecific bridgehead bromination in a tricyclic compound, showcasing the high reactivity of specific carbon atoms in carbocation reactions (InamotoYoshiaki et al., 1978).
Physical Properties Analysis
Although specific studies focusing solely on the physical properties of 2-Bromocyclododecanone were not identified, the general approach involves analyzing melting points, boiling points, solubility, and spectroscopic data to characterize such compounds comprehensively.
Chemical Properties Analysis
The chemical properties of 2-Bromocyclododecanone and its derivatives include their reactivity towards nucleophiles, electrophiles, and various reagents. For example, the synthesis and reactivities of [6]paracyclophanes highlighted the unique reactivity patterns due to the structural features of these compounds (Tobe et al., 1986).
Scientific Research Applications
1. Chemical Synthesis and Compound Modification
2-Bromocyclododecanone has been utilized in chemical syntheses, particularly in the preparation of functionalized benzocyclotrimers. Dalkılıç et al. (2009) describe a novel protocol using 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate for the synthesis of vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. These cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, highlighting the role of 2-bromocyclododecanone derivatives in complex chemical synthesis processes (Dalkılıç et al., 2009).
Additionally, Bidd et al. (1983) discussed the conversion of cyclododecanone into useful C12-bifunctional intermediates, including a hydroxy acid, bromo acid, bromo alcohol, and bromo aldehyde. This transformation of cyclododecanone, a related compound to 2-bromocyclododecanone, into various functional intermediates, is crucial for different synthesis applications (Bidd et al., 1983).
2. Development of Novel Compounds
The research by Zakharkin and Guseva (1994) demonstrates the synthesis of various compounds like 4,5-decamethyleneimidazole and 4,5-decamethyleneoxazole from derivatives of 2-bromocyclododecanone. This study is significant as it provides methods for creating new chemical entities using 2-bromocyclododecanone as a starting material, indicating its versatility in the field of organic chemistry (Zakharkin & Guseva, 1994).
3. Photochemical Studies
Takahashi et al. (2007) explored the photochemistry of large ring 2-phenylcycloalkanones, including 2-phenylcyclododecanone, a compound structurally related to 2-bromocyclododecanone. Their study in air-saturated solutions revealed the formation of various photoproducts through photocleavage, indicating potential applications in photochemical reactions (Takahashi et al., 2007).
properties
IUPAC Name |
2-bromocyclododecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXQOFXPYXFZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclododecanone | |
CAS RN |
31236-94-9 | |
Record name | 2-Bromocyclododecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31236-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecanone, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031236949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromocyclododecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromocyclododecanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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